Toxin II is obtained from the tentacles of Anemonia sulcata, a species of sea anemone found in Mediterranean waters. It is classified as a neurotoxin, specifically a type of peptide toxin that typically consists of 46 to 49 amino acid residues. This toxin is cross-linked by three disulfide bridges, which are critical for maintaining its structural integrity and biological function. The classification of this toxin falls under the broader category of marine toxins, which includes various other compounds derived from cnidarians.
The synthesis of Toxin II involves both natural extraction methods and chemical modifications.
The molecular structure of Toxin II is characterized by a specific arrangement of amino acids that form a compact structure stabilized by disulfide bonds.
Toxin II participates in various biochemical reactions primarily involving ion channels:
The mechanism by which Toxin II exerts its effects involves several key steps:
Toxin II possesses distinct physical and chemical properties that define its behavior in biological systems:
Toxin II from Anemonia sulcata has several scientific applications:
Sea anemone neurotoxins emerged as pivotal molecular tools in the 1970s when researchers isolated Anemonia sulcata Toxin II (ATX-II) alongside related polypeptides (ATX-I, ATX-III) from Mediterranean snakelocks anemones. Beress and colleagues first purified these toxins in 1975, demonstrating their paralytic effects on crustaceans and cardiotoxicity in mammals [3] [9]. Unlike tetrodotoxin (which blocks Na+ conductance), ATX-II uniquely slows voltage-gated sodium channel (NaV) inactivation, prolonging action potentials [4] [6]. This mechanism was elucidated through seminal voltage-clamp experiments on myelinated nerve fibers (1976–1984), revealing ATX-II’s capacity to induce persistent Na+ currents without altering activation kinetics or steady-state potassium conductance [4] [6]. By the 1980s, ATX-II became a standardized probe for studying NaV inactivation gating mechanisms and their pathophysiological correlates, including cardiac arrhythmias and myotonia [3] [6].
Year | Discovery | Experimental Model | Reference |
---|---|---|---|
1975 | Purification of ATX-I, II, III from A. sulcata | Crab (Carcinus maenas) | Beress et al. |
1976 | Demonstration of delayed NaV inactivation | Frog myelinated nerve | Bergman et al. |
1980 | ATX-II-induced prolongation of cardiac action potentials | Embryonic chicken heart cells | Romey et al. |
1984 | Characterization of persistent Na+ currents in ventricular myocytes | Guinea pig/bovine myocytes | [4] |
2012 | ATX-II enhancement of resurgent Na+ currents | Human dorsal root ganglia | [5] |
ATX-II’s primary mechanism involves binding to neurotoxin receptor site 3 on NaV α-subunits, competitively inhibiting fast inactivation by impeding the movement of the domain III-IV linker ("inactivation gate") [2] [9]. This binding stabilizes the open state of NaV channels, leading to:
Mutagenesis studies identify Arg-14 in ATX-II’s structure as critical for binding to NaV1.2, with additional residues (Val-2, Leu-5, Asn-16, Leu-18, Ile-41) forming the bioactive surface [2]. ATX-II exhibits subtype selectivity, with highest affinity for NaV1.1, 1.2, and 1.6 (EC50 ≈7 nM in HEK293 cells), and lower efficacy toward cardiac NaV1.5 [9] [5]. Its effects are A-fiber selective in dorsal root ganglia (DRG), where β4-subunit expression enables resurgent currents (unlike C-fibers) [5]. This specificity makes ATX-II invaluable for modeling inherited pain disorders like paroxysmal extreme pain disorder (PEPD), which involves similar NaV inactivation defects [5].
Table 2: ATX-II Effects on Sodium Channel Subtypes
NaV Subtype | Tissue Localization | ATX-II Effect | Physiological Consequence |
---|---|---|---|
NaV1.1 | Central neurons | Persistent current enhancement (EC50 7 nM) | Neuronal hyperexcitability |
NaV1.2 | Peripheral A-fibers | Resurgent current amplification | Pain/itch sensation |
NaV1.5 | Cardiac myocytes | Action potential prolongation (>40 nM) | Arrhythmia, positive inotropy |
NaV1.6 | Nodes of Ranvier | Delayed inactivation (KD 76 ± 6 nM) | Impaired repolarization |
NaV1.7 | Nociceptive neurons | Minimal effect in small DRGs | Limited C-fiber activation |
Anemonia sulcata (Mediterranean snakelocks anemone; synonym A. viridis) belongs to the family Actiniidae (order Actiniaria, class Hexacorallia) [8] [9]. This species exhibits two ecotypes:
ATX-II is synthesized in nematocysts (stinging organelles) concentrated in tentacles and acrorhagi (specialized defensive structures) [8] [10]. Venom compartmentalization serves distinct ecological functions: tentacle toxins immobilize prey (crustaceans, small fish), while acrorhagial toxins deter competitors via intraspecific aggression [8] [10]. Transcriptomic analyses reveal tissue-specific toxin expression, with ATX-II precursors sharing structural motifs (signal peptide, proregion) with type III toxins like Av7 [10]. Notably, A. sulcata employs ATX-II in allelopathic interactions, using acrorhagi to deliver necrotizing stings to genetically dissimilar anemones [8]. Despite its toxicity, this species is harvested as a traditional food ("ortiguillas de mar") in Andalusia, where it is battered and fried to denature toxins [8].
The species’ dioecious reproduction (with year-round spawning peaks in March–May) enables sustainable toxin harvesting. However, regional fisheries regulations enforce minimum size limits (basal disk >22.5 mm; weight >20 g) to protect juvenile anemones [8].
CAS No.: 102770-00-3
CAS No.: 1157-60-4
CAS No.: 113834-91-6
CAS No.: